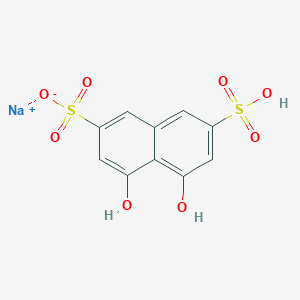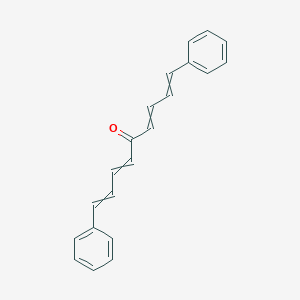
Aluminum chloride hexahydrate
Overview
Description
Aluminum chloride hexahydrate is a chemical compound with the formula AlCl₃·6H₂O. It is a hydrated form of aluminum chloride, where each aluminum chloride molecule is associated with six water molecules. This compound appears as a white or yellowish crystalline solid and is highly soluble in water. It is commonly used in various industrial and laboratory applications due to its reactivity and versatility.
Mechanism of Action
Target of Action
Aluminum chloride hexahydrate primarily targets the sweat glands in the body . It is commonly used as a topical antiperspirant . The compound also has hemostatic properties and can be used to control minor hemorrhage during dental restorative procedures .
Mode of Action
The mode of action of this compound involves causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This action reduces perspiration and helps control excessive sweating .
Biochemical Pathways
Research suggests that aluminum chloride can induce neurotoxicity and hepatotoxicity, affecting pathways such as wnt/β-catenin/gsk-3β, jak-2/stat-3, and ppar-γ . These pathways are involved in cell signaling, inflammation, and apoptosis .
Pharmacokinetics
In the small intestine, aluminum chloride is rapidly converted to insoluble, poorly absorbed basic aluminum salts . This includes a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps .
Result of Action
The primary result of this compound’s action is the reduction of sweat output . By blocking the sweat gland ducts, it helps control excessive sweating, a condition known as hyperhidrosis . Additionally, it can help control minor bleeding during dental procedures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is water-reactive and moisture-sensitive . Therefore, it should be stored in a dry, cool, and well-ventilated place . It should be applied to dry, intact skin only . The compound is stable under normal conditions, but exposure to excess heat or moisture can affect its stability .
Biochemical Analysis
Biochemical Properties
Aluminum Chloride Hexahydrate is commonly used as a topical antiperspirant . It interacts with sweat glands to reduce perspiration .
Cellular Effects
This compound can have various effects on cells. It is known to reduce perspiration by affecting the function of sweat glands
Molecular Mechanism
It is known to interact with sweat glands to reduce perspiration
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum chloride hexahydrate can be synthesized through the reaction of aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hexahydrate form. The general reaction is as follows: [ 2Al + 6HCl + 12H₂O \rightarrow 2AlCl₃·6H₂O + 3H₂ ]
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving aluminum oxide or aluminum hydroxide in hydrochloric acid. The solution is then evaporated to crystallize the hexahydrate form. The process involves careful control of temperature and concentration to obtain high-purity crystals.
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis in water, forming aluminum hydroxide and hydrochloric acid. [ AlCl₃·6H₂O + 3H₂O \rightarrow Al(OH)₃ + 3HCl + 6H₂O ]
-
Complex Formation: It can form complexes with various ligands, such as amines and phosphines, through coordination chemistry.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.
Water: Acts as a solvent and participates in hydrolysis.
Major Products Formed:
Aluminum Hydroxide: Formed during hydrolysis.
Hydrochloric Acid: Released during hydrolysis.
Chemistry:
Catalysis: this compound is used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.
Synthesis: It is employed in the synthesis of other aluminum compounds and coordination complexes.
Biology and Medicine:
Antiperspirants: It is a key ingredient in many antiperspirant formulations due to its ability to block sweat glands.
Medical Treatments: Used in certain medical treatments for hyperhidrosis (excessive sweating).
Industry:
Water Treatment: Utilized in water purification processes to remove impurities.
Textile Industry: Used in dyeing and printing processes.
Comparison with Similar Compounds
Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water molecules.
Aluminum Sulfate: Al₂(SO₄)₃, used in water treatment and paper manufacturing.
Aluminum Hydroxide: Al(OH)₃, used as an antacid and in water purification.
Uniqueness: Aluminum chloride hexahydrate is unique due to its hydrated form, which imparts different physical properties and reactivity compared to its anhydrous counterpart. The presence of water molecules influences its solubility, stability, and interaction with other compounds.
Properties
IUPAC Name |
aluminum;trichloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKLJBSARHIDI-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Al+3].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3H2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-13-6 | |
| Record name | Aluminum trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aluminum chloride hexahydrate work to treat hyperhidrosis?
A1: While the exact mechanism is not fully understood, research suggests that this compound interacts with the sweat ducts, forming a physical plug that temporarily blocks sweat production []. Additionally, it may affect the activity of sweat glands, further reducing sweating.
Q2: Are there alternative topical treatments for hyperhidrosis besides this compound?
A2: Yes, other options include botulinum toxin type A injections and iontophoresis treatments [, ]. The choice of treatment depends on the severity of hyperhidrosis and individual patient factors.
Q3: Has iontophoresis with this compound been studied for treating hyperhidrosis?
A3: Yes, studies have investigated the efficacy of this compound iontophoresis, particularly for palmar hyperhidrosis. Research indicates that iontophoresis with a 1% solution can effectively reduce sweating for a more extended period compared to topical application, with minimal side effects [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is AlCl3·6H2O, and its molecular weight is 241.43 g/mol [, ].
Q5: What is the structural characterization of this compound?
A5: []Neutron and X-ray diffraction studies reveal that this compound consists of chains of the type "-Al(H2O)6^3+-3Cl^−−Al(H2O)6^3+-3Cl^−−", running parallel to the hexagonal c axis. Six water molecules form a nearly regular octahedron around a central aluminum ion. Two hydrogen atoms linked to an oxygen atom lie close to the lines connecting the oxygen atom with the two nearest chlorine ions.
Q6: Can this compound be used as a catalyst?
A6: Yes, anhydrous aluminum chloride, derived from the hexahydrate, is a potent Lewis acid catalyst widely used in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions [, ].
Q7: What are the advantages of using this compound as a starting material for producing anhydrous aluminum chloride?
A7: this compound is a more readily available and less expensive starting material than other options. Several methods have been developed to produce high-purity anhydrous aluminum chloride from the hexahydrate, focusing on efficient dehydration and purification techniques [, , , ].
Q8: How does the thermal decomposition of this compound contribute to its applications?
A8: [, ]Partial thermal decomposition of this compound produces basic aluminum chloride, a valuable precursor for polyaluminum chloride (PAC). PAC is an effective flocculant used in water treatment processes. The properties of the PAC solution, such as basicity, are influenced by the extent of decomposition.
Q9: Has research explored using this compound in the production of alumina?
A9: Yes, studies have investigated the use of this compound as an intermediate product in the production of alumina from various sources, including clay minerals and coal ash [, , , , , , ]. These methods often focus on efficient extraction, crystallization, and calcination techniques to produce high-purity alumina.
Q10: What are the material compatibility and stability aspects of this compound?
A10: this compound exhibits good compatibility with various materials, but its hygroscopic nature necessitates proper storage to prevent degradation due to moisture absorption [].
Q11: What is known about the toxicology and safety of this compound?
A11: While generally considered safe for topical use in treating hyperhidrosis, this compound can cause skin irritation and dryness in some individuals [, , , ]. It is crucial to follow recommended usage guidelines and consult a healthcare professional if irritation occurs.
Q12: Are there environmental concerns regarding this compound?
A12: While not classified as a major environmental hazard, responsible waste management practices are essential. Research on mitigating potential negative impacts on the environment is ongoing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
